molecular formula C7H6F4N2O B1480763 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2098050-02-1

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1480763
CAS No.: 2098050-02-1
M. Wt: 210.13 g/mol
InChI Key: MNIZLWREGFMVNY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a key synthetic intermediate for developing novel therapeutic agents, particularly in the fields of inflammation and oncology. This compound features a pyrazole heterocycle, a structure recognized for its planar, electron-rich properties that facilitate target-specific binding in biological systems . The presence of the trifluoromethyl (-CF₃) group is a critical design element, as it significantly enhances the metabolic stability and membrane permeability of drug-like molecules, improving their overall pharmacokinetic profile . The aldehyde functional group at the 5-position offers a versatile handle for further synthetic modification, enabling researchers to construct more complex molecules such as carboxamide derivatives through coupling reactions . This chemical scaffold holds significant promise for medicinal chemistry research. Trifluoromethyl-pyrazole derivatives have demonstrated potent activity as cyclooxygenase-2 (COX-2) inhibitors, which are important targets for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity . Furthermore, structurally similar 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2) . PKM2 activators represent a novel approach in anticancer research by modulating the abnormal glucose metabolism characteristic of cancer cells, known as the Warburg Effect . Consequently, this aldehyde serves as a foundational building block for researchers investigating dual-purpose agents with combined anti-inflammatory and anticancer potential, supporting the development of next-generation small-molecule therapeutics.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZLWREGFMVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Chloro-Substituted Pyrazole Carbaldehydes

A notable method involves the fluorination of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes using potassium fluoride (KF) as the fluorinating agent in the presence of phase transfer catalysts such as tetrabutylammonium hydrogen sulfate in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction is typically conducted at elevated temperatures (130–160°C, optimally 145–155°C) for 2–4 hours with 1.1 to 1.5 equivalents of KF and 1 to 5 mol % catalyst loading. The process avoids glass reactors due to KF reactivity, favoring Teflon or stainless steel equipment. This method achieves near-complete conversion to the corresponding fluoro-substituted pyrazole carbaldehyde.

Parameter Conditions/Values
Fluorinating agent Potassium fluoride (spray-dried)
Catalyst Tetrabutylammonium hydrogen sulfate (1-5 mol %)
Solvent DMF or DMAc
Temperature 130–160°C (preferably 145–155°C)
Reaction time 2–4 hours (preferably 3 hours)
Equipment Teflon or stainless steel reactors
Molar ratio (KF:substrate) 1.1–1.5 equivalents
Conversion Up to 100% (GC monitored)

Cycloaddition Using Trifluorodiazoethane and Dicyanoalkenes

Another synthetic route involves the [3+2] cycloaddition of trifluorodiazoethane (CF3CHN2) with dicyanoalkenes under silver catalysis and base conditions to generate trifluoromethyl-substituted pyrazole derivatives. The reaction proceeds at room temperature over 12 hours in solvents such as tetrahydrofuran or DMF with tetramethylethylenediamine (TMEDA) as a base. The mechanism involves formation of silver trifluorodiazoethylide intermediates, cycloaddition to afford pyrazoline intermediates, followed by base-promoted cyanide elimination and aromatization to yield pyrazole carbaldehydes bearing trifluoromethyl groups.

Parameter Conditions/Values
Reactants Trifluorodiazoethane, 1,1- or 1,2-dicyanoalkenes
Catalyst Silver oxide (Ag2O), silver chloride (AgCl)
Base TMEDA
Solvent THF or DMF
Temperature Room temperature
Reaction time 12 hours
Safety Strict precautions due to explosive diazo compound
Product 3- or 5-trifluoromethyl pyrazole-4-carbaldehydes

One-Pot Metal-Catalyzed Reduction from Fluorinated Benzoyl Malononitriles

A one-pot synthetic method for fluorinated heterocyclic aldehydes involves starting from 2-(2-fluorobenzoyl) malononitrile , which undergoes a two-step reduction catalyzed by palladium or platinum catalysts and Raney nickel under hydrogen atmosphere. The first reduction occurs in the presence of glacial acetic acid and a metal catalyst under vacuum and hydrogen pressure, followed by filtration and a second reduction with Raney nickel in aqueous media. The final product is isolated by concentration, crystallization in tetrahydrofuran aqueous solution, filtration, and drying. This method is advantageous for its environmental friendliness, high yield, and purity, avoiding multi-step intermediate separations.

Step Conditions/Details
Starting material 2-(2-fluorobenzoyl) malononitrile
Solvent Tetrahydrofuran, acetonitrile, acetone, pyridine, or DMSO
Catalysts 10% Pd/C, Pt/C, Pd(OH)2, Zn powder (first reduction); Raney nickel (second reduction)
Acid Glacial acetic acid
Atmosphere Vacuum, nitrogen replacement, hydrogen pressurization
Temperature Heating during reductions
Work-up Filtration, concentration under reduced pressure, crystallization, washing, drying
Advantages One-pot, reduced waste, scalable, high purity

Comparative Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Advantages Limitations
Fluorination of chloro-pyrazole carbaldehyde Potassium fluoride, tetrabutylammonium hydrogen sulfate 130–160°C, DMF/DMAc, 2–4 h High conversion, selective fluorination Requires careful equipment choice
Cycloaddition with trifluorodiazoethane CF3CHN2, Ag2O or AgCl, TMEDA RT, 12 h, THF or DMF Single-step incorporation of CF3 Explosive reagent, safety concerns
One-pot metal-catalyzed reduction Pd/C or Pt/C, Raney nickel, glacial acetic acid Hydrogen atmosphere, vacuum, heating Environmentally friendly, high purity Multi-step reduction, catalyst handling

Research Findings and Notes

  • The fluorination process using KF and phase transfer catalysts is well-documented for related pyrazole aldehydes, showing near quantitative conversion and is suitable for scale-up with appropriate reactor materials.

  • The cycloaddition method provides a regioselective route to trifluoromethyl-substituted pyrazoles and has been mechanistically studied to involve silver-diazo complexes, though it requires stringent safety measures due to the explosive nature of trifluorodiazoethane.

  • The one-pot reduction method from fluorinated benzoyl malononitriles is industrially appealing due to its simplicity, avoidance of intermediate isolation, and environmental benefits, yielding high purity products suitable for further functionalization.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

The N1 substituent significantly influences reactivity and physicochemical properties:

  • 1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (): Replacing the 2-fluoroethyl group with a difluoromethyl (-CF₂H) group reduces steric bulk but increases electronegativity. This may enhance electrophilicity at the carbaldehyde group, favoring nucleophilic additions. The molecular weight is 214.09 g/mol, slightly lower than the target compound’s estimated weight (~228.09 g/mol) .
  • 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (): The tetrahydropyran (oxane) ring introduces steric hindrance and improves solubility in polar solvents due to its oxygen atom. This contrasts with the linear, lipophilic 2-fluoroethyl chain in the target compound .

Variations at C3 and C5 Positions

  • 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (): Similar to the above, the C4 carbaldehyde and methyl group at N1 highlight how positional changes affect molecular symmetry and dipole moments .

Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2098050-02-1) is a novel compound within the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F4N2OC_7H_6F_4N_2O with a molecular weight of approximately 210.13 g/mol. The structural features contributing to its biological activity include:

  • Fluoroethyl group : Enhances lipophilicity and bioavailability.
  • Trifluoromethyl group : Known to influence pharmacokinetics and receptor interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including:

  • Anticancer Activity : Pyrazole compounds have been shown to modulate cancer cell metabolism, particularly through the activation of pyruvate kinase M2 (PKM2), a key enzyme in the Warburg effect associated with cancer metabolism . This modulation can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : Certain pyrazole compounds have demonstrated activity against various bacterial strains, potentially serving as new antibiotics .

Case Studies and Research Findings

  • PKM2 Activation Study : A study optimized small molecule pyrazole derivatives as PKM2 activators, demonstrating that these compounds could effectively inhibit cancer cell growth by altering metabolic pathways . The research emphasizes the role of structural modifications in enhancing biological activity.
  • Inflammation Model : In a model of inflammation, pyrazole derivatives were tested for their ability to reduce inflammatory markers in vitro. Results indicated that specific substitutions on the pyrazole ring significantly increased anti-inflammatory efficacy .
  • Antimicrobial Testing : A series of pyrazole derivatives were evaluated against common bacterial strains. The results showed that modifications at the 3-position of the pyrazole ring enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Data Tables

Below are tables summarizing key findings related to the biological activities of this compound.

Biological Activity Effect Reference
AnticancerPKM2 activation leading to reduced cell proliferation
Anti-inflammatoryDecreased inflammatory markers in vitro
AntimicrobialActivity against multiple bacterial strains

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation. For example, analogous pyrazole carbaldehydes are synthesized via:

Halogenation : Reacting a pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride to introduce the trifluoromethyl group .

Alkylation : Introducing the 2-fluoroethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using 2-fluoroethyl iodide) under alkaline conditions .

Formylation : Oxidative formylation using formaldehyde or Vilsmeier-Haack reagent to install the carbaldehyde group at the 5-position .
Key considerations include controlling reaction temperature (40–80°C) and using anhydrous solvents (DMF, THF) to avoid side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry of substituents. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while fluorine signals split based on neighboring groups .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar pyrazole derivatives (e.g., bond angles and torsion angles between the fluoroethyl and trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for fluorine-rich compounds .

Q. What safety protocols are critical when handling fluorinated pyrazole derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates (R36/37/38 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (S26, S37/39 protocols) .
  • Waste Disposal : Fluorinated byproducts require neutralization before disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the synthesis of this compound?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways to compare activation energies for competing alkylation sites (e.g., N1 vs. N2 alkylation). Studies on similar pyrazoles show that electron-withdrawing groups (e.g., trifluoromethyl) direct alkylation to the less electronegative nitrogen .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack sites, as demonstrated in pyrazole oxime derivatives .

Q. How can researchers resolve contradictions between spectral data and crystallographic findings for fluorinated pyrazoles?

  • Methodological Answer :
  • Multi-Technique Validation : For example, if NMR suggests a keto-enol tautomer but X-ray shows a single tautomer, use variable-temperature NMR and IR spectroscopy to assess tautomeric equilibria .
  • Synchrotron Radiation : High-resolution X-ray diffraction can detect minor conformers (<5% abundance) missed by routine crystallography, as applied in studies of thiophene-pyrazole hybrids .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

  • Methodological Answer :
  • pH Buffering : Maintain pH 6.5–7.5 to prevent hydrolysis of the fluoroethyl group, as acidic/basic conditions degrade similar fluorinated pyrazoles .
  • Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO for cell-based assays (tested in pyrazole-based lamellarin analogues) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-fluoroethyl with hydroxyethyl or thiophene groups) and compare bioactivity, as seen in pyrazole oxime esters .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase isoforms), guided by crystallographic data from related pyrazole inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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